molecular formula C20H15NO2 B6377260 5-(3-Benzyloxyphenyl)-2-cyanophenol CAS No. 1261987-56-7

5-(3-Benzyloxyphenyl)-2-cyanophenol

Cat. No.: B6377260
CAS No.: 1261987-56-7
M. Wt: 301.3 g/mol
InChI Key: URALZISBVXDKDE-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-cyanophenol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a cyanophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzyloxyphenyl)-2-cyanophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of ionic liquids as recycling agents has also been explored to enhance the green synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-cyanophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid
  • Pinacol Boronic Esters

Uniqueness

5-(3-Benzyloxyphenyl)-2-cyanophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-hydroxy-4-(3-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-18-10-9-17(12-20(18)22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URALZISBVXDKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685004
Record name 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-56-7
Record name 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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